Dodecylphosphonic acid (DDPA) finds application in scientific research related to surface modification and material science due to its ability to interact with various metal oxides. Its long-chain alkyl group (dodecyl) allows it to bind to the surface, while the phosphonic acid group interacts with the metal ions, creating a self-assembled monolayer (SAM) []. This modification process alters the surface properties of the material, impacting factors like:
Research explores the potential of DDPA as a corrosion inhibitor for metals. Its ability to form a protective layer on the metal surface can hinder the interaction between the metal and corrosive agents, thereby slowing down the degradation process []. Studies have shown promising results in inhibiting the corrosion of various metals, including steel, aluminum, and copper [].
While the aforementioned applications are prominent, DDPA is also being investigated in other research areas, including:
Dodecylphosphonic acid is a phosphonic acid derivative characterized by its chemical formula C₁₂H₂₇O₃P. It features a long dodecyl (12-carbon) chain attached to a central phosphonic acid group, which imparts unique amphiphilic properties to the compound. This structure allows dodecylphosphonic acid to interact with both hydrophobic and hydrophilic environments, making it valuable in various applications such as surface modification and material science. The bifunctionality of dodecylphosphonic acid enables it to form self-assembled monolayers on metal oxides, significantly altering surface properties and enhancing functionalities like corrosion resistance .
A notable reaction for synthesizing dodecylphosphonic acid involves the reaction of phosphorus trichloride with dodecyl alcohol and water:
The synthesis of dodecylphosphonic acid can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound for various applications.
Dodecylphosphonic acid finds applications in several fields:
Studies on the interactions of dodecylphosphonic acid reveal its capacity to form stable bonds with metal surfaces through its phosphonate groups. This interaction is primarily an acid-base reaction between the phosphonic groups and hydroxyl groups on metal oxides, leading to modifications that enhance tribological and corrosion resistance properties . Furthermore, its amphiphilic nature allows it to disperse dirt and oil effectively, making it a candidate for cleaning applications.
Dodecylphosphonic acid shares similarities with several other compounds in the phosphonic acid family. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Octadecylphosphonic Acid | Longer alkyl chain (18 carbons) | Better hydrophobicity; used in more specialized coatings |
Hexadecylphosphonic Acid | 16-carbon chain | Enhanced stability in high-temperature applications |
Dodecyldimethylphosphine | Contains dimethyl substitution on phosphorus | Different reactivity due to methyl groups |
Phenyldiphenylphosphine | Aromatic structure | Used in organic synthesis; different solubility properties |
Dodecylphosphonic acid's unique 12-carbon chain length and its ability to form self-assembled monolayers distinguish it from these similar compounds, particularly in applications related to surface modification and corrosion inhibition .
Dodecylphosphonic acid represents a class of organophosphorus compounds characterized by its distinctive molecular architecture comprising a twelve-carbon aliphatic chain bonded to a phosphonic acid functional group [1] [2]. The molecular formula C₁₂H₂₇O₃P defines a compound with a molecular weight of 250.31-250.32 g/mol, registered under Chemical Abstracts Service number 5137-70-2 [1] [2] [3]. The structural configuration features a linear dodecyl chain (CH₃(CH₂)₁₁-) directly attached to the phosphorus atom of the phosphonic acid moiety (-PO(OH)₂) [1] [2].
The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCCP(O)(O)=O, which illustrates the linear arrangement of twelve carbon atoms terminating in the phosphonic acid functional group [1] [2]. The International Chemical Identifier key SVMUEEINWGBIPD-UHFFFAOYSA-N provides a unique identifier for this specific molecular configuration [1] [2]. The phosphonic acid functional group consists of a central phosphorus atom bonded to three oxygen atoms, two of which bear hydroxyl groups capable of ionization, and one forming a double bond with phosphorus [4].
The molecular geometry around the phosphorus center adopts a distorted tetrahedral configuration, with bond angles ranging from approximately 103° to 113°, deviating from the ideal tetrahedral angle due to the differing electronegativity and steric requirements of the substituents [4] [5]. The phosphorus-carbon bond length is typically around 1.76 Å, while the phosphorus-oxygen bond lengths vary between 1.50 Å for the hydroxyl-bearing oxygens and approximately 1.50 Å for the double-bonded oxygen [4].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₂₇O₃P | [1] [2] |
Molecular Weight | 250.31-250.32 g/mol | [1] [2] [3] |
CAS Number | 5137-70-2 | [1] [2] |
SMILES Notation | CCCCCCCCCCCCP(O)(O)=O | [1] [2] |
InChI Key | SVMUEEINWGBIPD-UHFFFAOYSA-N | [1] [2] |
P-C Bond Length | ~1.76 Å | [4] |
P-O Bond Angles | 103-113° | [4] [5] |
Dodecylphosphonic acid exhibits solid-state characteristics at ambient temperature, with melting point determinations varying slightly among different suppliers and purification methods [1] [3] [6] [7]. Sigma-Aldrich reports a melting point range of 68-73°C, while Thermo Scientific Chemicals indicates 92-96°C, and Tokyo Chemical Industry specifies 99-103°C [1] [3] [7]. These variations likely reflect differences in crystal purity, polymorphic forms, or measurement methodologies employed by different manufacturers [3] [7].
The boiling point of dodecylphosphonic acid exceeds 200°C, with computational estimates suggesting approximately 283°C under standard atmospheric pressure [6] [8]. This elevated boiling point reflects the strong intermolecular hydrogen bonding networks formed between phosphonic acid functional groups, which require substantial thermal energy to disrupt [6] [4]. The compound demonstrates low volatility at ambient conditions, with vapor pressure measurements indicating values below 0.1 mmHg at 20°C [8].
Thermal Property | Value | Source |
---|---|---|
Melting Point (Sigma-Aldrich) | 68-73°C | [1] |
Melting Point (Thermo Scientific) | 92-96°C | [9] |
Melting Point (TCI) | 99-103°C | [3] |
Boiling Point | >200°C (est. 283°C) | [6] [8] |
Vapor Pressure (20°C) | <0.1 mmHg | [8] |
Dodecylphosphonic acid typically manifests as white to off-white crystalline powder or resinous solid under standard conditions [3] [7] [8]. The crystalline structure is stabilized by extensive intermolecular hydrogen bonding networks involving the phosphonic acid functional groups [4] [10]. These hydrogen bonding interactions create layered arrangements where the hydrophilic phosphonic acid heads organize in one region while the hydrophobic dodecyl chains align in another, forming a characteristic amphiphilic crystal packing [4] [10].
The crystalline form exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions due to the polar nature of the phosphonic acid functional group [6]. Storage recommendations typically specify cool, dry conditions in tightly sealed containers to maintain crystal integrity and prevent hydration [3] [7]. The solid demonstrates stability under normal storage conditions but shows sensitivity to strong oxidizing agents and bases [9] [11].
Nuclear magnetic resonance spectroscopy provides definitive structural identification of dodecylphosphonic acid through characteristic chemical shifts and coupling patterns [2] [12]. The ³¹P nuclear magnetic resonance spectrum displays a singlet around 11-13 parts per million, consistent with the phosphonic acid functional group environment [12] [13]. ¹H nuclear magnetic resonance spectroscopy reveals the distinctive methylene protons adjacent to phosphorus, typically appearing as a triplet due to phosphorus-proton coupling [12].
Infrared spectroscopy demonstrates characteristic absorption bands associated with phosphonic acid functional groups [2] [12]. The phosphorus-oxygen double bond stretch appears around 1200-1250 cm⁻¹, while phosphorus-oxygen-hydrogen stretching modes occur in the 2500-3000 cm⁻¹ region [12]. Aliphatic carbon-hydrogen stretching vibrations are observed in the 2800-3000 cm⁻¹ range, confirming the presence of the dodecyl chain [12].
Mass spectrometry provides molecular ion identification with the base peak typically observed at mass-to-charge ratio 250, corresponding to the molecular ion [2]. Fragmentation patterns often show loss of water molecules and alkyl chain segments, providing additional structural confirmation [2].
Dodecylphosphonic acid exhibits diprotic acid behavior, possessing two ionizable hydrogen atoms attached to oxygen atoms in the phosphonic acid functional group [6] [4] [14]. The first acid dissociation constant (pKa₁) is predicted to be approximately 2.65±0.10, while the second dissociation constant (pKa₂) is estimated to be in the range of 6-7, consistent with typical phosphonic acid behavior [6] [14]. These values indicate that the compound exists predominantly in its monoprotonated form at physiological pH conditions [14] [15].
The acid-base equilibrium can be represented as a stepwise dissociation process where the first proton dissociation occurs more readily than the second due to electrostatic repulsion effects [14] [15]. At low pH values, the compound exists primarily in its fully protonated form, while at elevated pH conditions, the dianionic species predominates [14]. The intermediate pH range favors the monoanionic form, which is particularly relevant for surface interaction and self-assembly processes [15].
Dissociation Step | pKa Value | Predominant Species pH Range |
---|---|---|
First Dissociation | 2.65±0.10 | <1.5 (neutral), 1.5-4.5 (monoanion) |
Second Dissociation | ~6-7 | 4.5-8.5 (monoanion), >8.5 (dianion) |
Dodecylphosphonic acid demonstrates pronounced amphiphilic properties resulting from its dual structural domains: a hydrophobic twelve-carbon alkyl chain and a hydrophilic phosphonic acid head group [16] [17] . This molecular architecture enables the compound to reduce surface tension significantly, from 72.0 mN/m for pure water to approximately 23.6 mN/m in aqueous solutions [17]. The critical aggregation concentration has been reported as 4.8 × 10⁻⁴ M for related dodecenyl phosphonic acid structures, indicating high surface activity [17].
The amphiphilic nature facilitates self-assembly into various supramolecular structures depending on concentration and environmental conditions [17] [10]. At concentrations above the critical aggregation concentration, the compound spontaneously forms organized assemblies including micelles and bilayer vesicles [17]. The long alkyl chain provides sufficient hydrophobic driving force to promote aggregation, while the phosphonic acid group provides the necessary hydrophilic interaction with the aqueous phase [16] [17].
Self-assembled monolayer formation occurs readily on metal oxide surfaces, where the phosphonic acid group coordinates with surface metal atoms through tridentate binding mechanisms [10] [19]. The resulting monolayers exhibit well-defined structures with the alkyl chains oriented away from the surface, creating hydrophobic surface properties [10] [19].
Dodecylphosphonic acid exhibits limited solubility in water, characterized as sparingly soluble across multiple sources [6] [7] [9]. The compound's solubility behavior reflects the competing influences of the hydrophilic phosphonic acid group and the hydrophobic dodecyl chain [6] [16]. The logarithm of the octanol-water partition coefficient (LogP) is reported as 2.485 at 25°C, indicating a preference for organic phases over aqueous media [6].
Enhanced solubility occurs in polar organic solvents such as alcohols and dimethyl sulfoxide, where both the polar head group and the alkyl chain can be accommodated [20]. Solubility in non-polar solvents remains limited due to the polar nature of the phosphonic acid functional group [20]. pH significantly influences aqueous solubility, with increased solubility observed at elevated pH values due to ionization of the phosphonic acid group [9] [21].
The compound demonstrates improved water dispersibility when neutralized to form phosphonate salts, as the ionic character enhances hydration and reduces aggregation tendencies [6]. Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures facilitating dissolution processes [6].
Solvent System | Solubility | Notes |
---|---|---|
Water (neutral pH) | Sparingly soluble | [6] [7] [9] |
Water (high pH) | Enhanced | Due to ionization [21] |
Polar organic solvents | Moderate to good | Alcohols, DMSO [20] |
Non-polar solvents | Limited | [20] |
LogP (octanol/water) | 2.485 | At 25°C [6] |
The electronic structure of dodecylphosphonic acid centers on the phosphonic acid functional group, where the phosphorus atom adopts sp³ hybridization to accommodate four bonding domains [4] [5] [22]. The phosphorus-oxygen bonds exhibit significant ionic character due to the electronegativity difference between phosphorus and oxygen atoms [4]. The phosphorus-oxygen double bond involves d-orbital participation from phosphorus, contributing to the stability and reactivity of the phosphonic acid group [4].
Bond angles around the phosphorus center deviate from ideal tetrahedral geometry, with experimental measurements indicating angles between 103° and 113° [4] [5]. This distortion results from the different electronic and steric requirements of the substituents attached to phosphorus [4]. The phosphorus-carbon bond exhibits primarily covalent character with bond lengths typically around 1.76 Å [4].
Electronic density distribution calculations reveal significant charge localization on the oxygen atoms of the phosphonic acid group, contributing to the compound's hydrogen bonding capability and metal coordination properties [23] [4]. The alkyl chain exhibits typical saturated hydrocarbon electronic characteristics with delocalized carbon-carbon and carbon-hydrogen bonds [4].
Molecular orbital analysis indicates that the highest occupied molecular orbital energy levels are primarily associated with the phosphonic acid oxygen atoms, while the lowest unoccupied molecular orbital involves phosphorus d-orbitals [24] [4]. This electronic configuration influences the compound's reactivity patterns, particularly its propensity for coordination with metal centers and participation in acid-base equilibria [24] [4].
Corrosive